molecular formula C9H5ClIN B1588978 7-Chloro-4-iodoquinoline CAS No. 98591-57-2

7-Chloro-4-iodoquinoline

Cat. No. B1588978
CAS RN: 98591-57-2
M. Wt: 289.5 g/mol
InChI Key: HUTDAIDVAMQWDX-UHFFFAOYSA-N
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Description

7-Chloro-4-iodoquinoline is a quinolinic-isoquinolinic derivative . It has the empirical formula C9H5ClIN .


Synthesis Analysis

7-Chloro-4-iodoquinoline can be synthesized by various methods. One such method involves nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular weight of 7-Chloro-4-iodoquinoline is 289.50 . The SMILES string representation is Clc1ccc2c(I)ccnc2c1 .


Chemical Reactions Analysis

7-Chloro-4-iodoquinoline can undergo various chemical reactions. For instance, it can react with substituted aromatic/heteroaromatic aldehydes to form corresponding Schiff bases .


Physical And Chemical Properties Analysis

7-Chloro-4-iodoquinoline has a melting point of 125-129°C .

Scientific Research Applications

  • Synthesis of Complex Molecules

    • Field : Organic Chemistry
    • Application : 7-Chloro-4-iodoquinoline can be a valuable intermediate for the synthesis of more complex molecules.
    • Method : The reactive chlorine and iodine substituents can participate in various chemical reactions to create new functional groups.
    • Results : This compound is used as a building block in the synthesis of more complex organic compounds.
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : A number of novel 7-chloro-4-aminoquinoline derivatives have been synthesized for their potential antimicrobial activity .
    • Method : The synthesis involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
    • Results : The synthesized compounds have shown potential antimicrobial activity .
  • Electrochromic Materials
    • Field : Material Science
    • Application : 7-Chloro-4-iodoquinoline is used as a quinolinic-isoquinolinic derivative for acting as reversible electrochromes .
    • Method : Electrochromic materials change their color when a burst of charge is applied. The exact method of application would depend on the specific use case .
    • Results : The use of 7-Chloro-4-iodoquinoline in this context could lead to the development of new electrochromic devices .
  • Synthesis of Biologically Active Quinoline Derivatives

    • Field : Medicinal Chemistry
    • Application : 7-Chloro-4-iodoquinoline is used as a starting material for the synthesis of biologically active quinoline derivatives .
    • Method : The synthesis involves nucleophilic aromatic substitution reactions of 7-Chloro-4-iodoquinoline with various reagents .
    • Results : The synthesized quinoline derivatives have shown potential biological and pharmaceutical activities .
  • Synthesis of 4-Functionalized Quinoline Derivatives

    • Field : Organic Chemistry
    • Application : 7-Chloro-4-iodoquinoline is used for the synthesis of 4-functionalized quinoline derivatives .
    • Method : The synthesis involves the exchange of 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl to yield organo-magnesium species. Subsequent quenching with different electrophiles yields the corresponding 4-functionalized quinoline derivatives .
    • Results : This method provides an efficient way to synthesize 4-functionalized quinoline derivatives .

Safety And Hazards

7-Chloro-4-iodoquinoline is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

7-chloro-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDAIDVAMQWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458100
Record name 7-Chloro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-iodoquinoline

CAS RN

98591-57-2
Record name 7-Chloro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-iodoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,7-Dichloroquinoline (50 g) (Aldrich) was added in small portions to HI (425 mL) at r.t. and then heated at 130° C. for 5 h. The mixture was cooled, poured into ice/H2O (600 mL), made basic (pH 10) with 10N NaOH, and extracted with CHCl3. The combined organics were washed with NH4OAc buffer, 10% Na2S2O3, brine, dried (Na2SO4) and concentrated providing the title compound which was used as such.
Quantity
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425 mL
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ice H2O
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-iodoquinoline
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7-Chloro-4-iodoquinoline
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7-Chloro-4-iodoquinoline

Citations

For This Compound
38
Citations
RW Friesen, LA Trimble - Canadian journal of chemistry, 2004 - cdnsciencepub.com
… Thus, we turned our attention to the reactions of 7-chloro4-iodoquinoline (1b) (15, 18). Since the order of reactivity of aryl halides in the Suzuki cross-coupling reaction is generally …
Number of citations: 18 cdnsciencepub.com
C Wolf, GE Tumambac, CN Villalobos - Synlett, 2003 - thieme-connect.com
… Regioselective chloride/iodide exchange in 4,7-dichloroquinoline hydrochloride gave 7-chloro-4-iodoquinoline, an important precursor of anti-malaria drugs, in almost 90% yield. …
Number of citations: 12 www.thieme-connect.com
SK Gurung, S Thapa, A Kafle, DA Dickie, R Giri - Organic letters, 2014 - ACS Publications
An efficient Cu I -catalyzed Suzuki–Miyaura reaction was developed for the coupling of aryl- and heteroarylboronate esters with aryl and heteroaryl iodides at low catalyst loadings (2 …
Number of citations: 166 pubs.acs.org
A Aillerie, S Pellegrini, T Bousquet… - New Journal of Chemistry, 2014 - pubs.rsc.org
… Our first attempt to check the feasibility of the reaction was realized in 7-chloro-4-iodoquinoline 1 in the presence of ethanolamine (66 equiv.), formamide and 30 mol% of copper(I) …
Number of citations: 6 pubs.rsc.org
SR Cheruku, S Maiti, A Dorn, B Scorneaux… - Journal of medicinal …, 2003 - ACS Publications
… CQ (1), in which the aniline N atom is replaced with a methylene carbon, was obtained in 72% yield using a palladium-catalyzed cross-coupling reaction 14 of 7-chloro-4-iodoquinoline …
Number of citations: 77 pubs.acs.org
RM Peck, RK Preston, HJ Creech - Journal of the American …, 1959 - ACS Publications
Introduction The nitrogen mustard group has been incorporated into many organic molecules possessing varying types of physiological activity. 2-4 We decided to utilize the substituted …
Number of citations: 53 pubs.acs.org
EE Gordey, PN Yadav, MP Merrin, J Davies… - Bioorganic & medicinal …, 2011 - Elsevier
… : Under an inert atmosphere, 33.5 mg (0.046 mmol) of [Pd(dppf)Cl 2 ] and 76 mg (0.14 mmol) of dppf16, 17 were added to a solution of 0.265 g (0.917 mmol) of 7-chloro-4-iodoquinoline …
Number of citations: 25 www.sciencedirect.com
VE Murie, PV Nicolino, T Dos Santos… - The Journal of …, 2021 - ACS Publications
… We have shown that iodo-magnesium exchange of 7-chloro-4-iodoquinoline (7) with i-PrMgCl·LiCl is highly efficient and selectively yield exclusively organomagnesium species 8. …
Number of citations: 6 pubs.acs.org
S Thapa, A Kafle, SK Gurung, A Montoya… - Angewandte Chemie …, 2015 - Wiley Online Library
… Therefore, we initially attempted the coupling of cyclohexylmethylzinc bromide with 7-chloro-4-iodoquinoline. We were surprised to find that the reaction not only proceeded without a …
Number of citations: 72 onlinelibrary.wiley.com
L Hodson - 2014 - scholar.sun.ac.za
… The synthetic methodology followed included the use of Sonogashira coupling reactions between3-bromoquinoline, 7-chloro-4-iodoquinoline, 4-bromoisoquinolineand5-…
Number of citations: 2 scholar.sun.ac.za

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